

In-depth Technical Guide: Solubility and Stability Studies of Compound DC_YM21

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Compound of Interest

Compound Name: DC_YM21

Cat. No.: B13430043

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Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated as "DC_YM21". The following technical guide has been generated as a template to illustrate the expected structure and content for solubility and stability studies of a novel compound, using "Compound X" as a placeholder. This guide adheres to the specified requirements for data presentation, experimental protocols, and visualizations for researchers, scientists, and drug development professionals.

Introduction

The pre-formulation phase of drug development is critical for characterizing the physicochemical properties of a new chemical entity (NCE). Among these, solubility and stability are paramount as they directly influence the biopharmaceutical properties, dosage form design, and ultimately the therapeutic efficacy and safety of the drug product. This document provides a comprehensive overview of the solubility and stability studies for Compound X, a novel investigational drug.

The objective of these studies is to determine the aqueous and solvent solubility of Compound X, as well as its stability under various environmental conditions, including pH, temperature, and light.^{[1][2][3]} The data generated will guide the selection of appropriate formulation strategies and define storage and handling conditions.

Solubility Studies

Aqueous solubility is a critical determinant of drug absorption. The following sections detail the solubility profile of Compound X in various media.

Experimental Protocol: Thermodynamic Solubility

The thermodynamic solubility of Compound X was determined using the shake-flask method. An excess amount of the compound was added to various solvents in sealed glass vials. The vials were then agitated in a temperature-controlled shaker bath at 25°C and 37°C for 48 hours to ensure equilibrium was reached. After 48 hours, the samples were centrifuged, and the supernatant was filtered through a 0.22 µm syringe filter. The concentration of Compound X in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Solubility Data

The solubility of Compound X in various aqueous and organic solvents is summarized in the table below.

Solvent System	Temperature (°C)	Solubility (mg/mL)
Purified Water	25	0.015
Purified Water	37	0.028
0.1 N HCl (pH 1.2)	37	0.52
Acetate Buffer (pH 4.5)	37	0.18
Phosphate Buffer (pH 6.8)	37	0.025
Phosphate Buffer (pH 7.4)	37	0.022
Ethanol	25	15.2
Propylene Glycol	25	8.5
PEG 400	25	12.3

pH-Solubility Profile

The solubility of Compound X was investigated over a pH range of 1.2 to 8.0 at 37°C to understand its behavior in the gastrointestinal tract. The results are presented in the table below.

pH	Temperature (°C)	Solubility (mg/mL)
1.2	37	0.52
2.5	37	0.45
4.5	37	0.18
6.8	37	0.025
7.4	37	0.022
8.0	37	0.020

Stability Studies

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug product.[2][3][4] These studies evaluate the impact of various environmental factors on the quality of the drug substance over time.[3][5]

Experimental Protocol: Solution State Stability

The solution state stability of Compound X was assessed in different buffers (pH 1.2, 4.5, and 7.4) at 5°C and 25°C. Solutions of Compound X (0.1 mg/mL) were prepared and stored in sealed, light-protected vials. At predetermined time points (0, 24, 48, and 72 hours), aliquots were withdrawn and analyzed by a stability-indicating HPLC method to determine the remaining concentration of Compound X and the formation of any degradation products.

Experimental Protocol: Solid-State Stability

The solid-state stability of Compound X was evaluated under accelerated and long-term storage conditions as per ICH guidelines.[4] Samples of the drug substance were stored in controlled environment chambers at:

- 40°C / 75% Relative Humidity (RH)

- 25°C / 60% RH
- Photostability (ICH Q1B)

Samples were pulled at specified intervals (0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term) and analyzed for appearance, assay, and degradation products by HPLC.

Stability Data

pH	Temperature (°C)	Initial Assay (%)	Assay after 72h (%)	Degradation Products (%)
1.2	25	100.0	92.5	7.5
4.5	25	100.0	98.1	1.9
7.4	25	100.0	99.2	0.8
1.2	5	100.0	98.8	1.2
4.5	5	100.0	99.5	0.5
7.4	5	100.0	99.8	0.2

Time Point (Months)	Appearance	Assay (%)	Total Impurities (%)
0	White Powder	99.8	0.15
1	White Powder	99.5	0.32
3	White Powder	98.9	0.88
6	Slight Yellowish Powder	97.2	1.95

Visualizations

Experimental Workflow for Solubility Determination

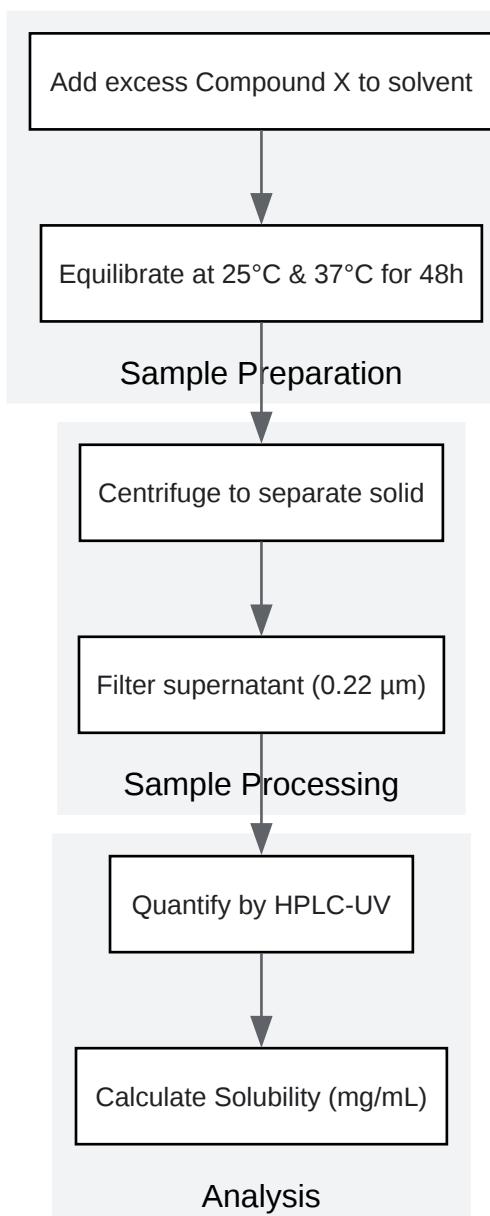


Figure 1: Workflow for Thermodynamic Solubility Assay

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Caption: Workflow for Thermodynamic Solubility Assay

Logical Flow for Stability Indicating Method Development

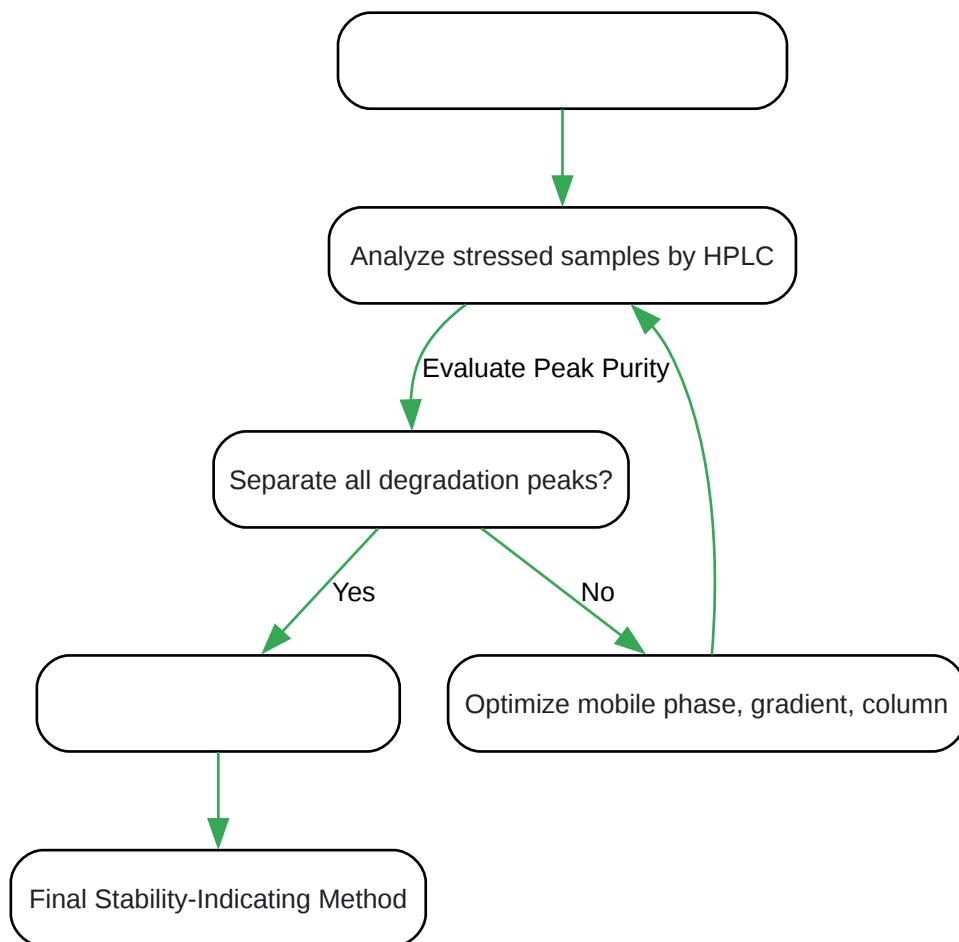


Figure 2: Logic for Stability-Indicating Method Development

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Caption: Logic for Stability-Indicating Method Development

Conclusion

The solubility and stability studies of Compound X provide foundational knowledge for its formulation development. The compound exhibits low aqueous solubility, which is pH-dependent, with significantly higher solubility in acidic conditions. The solution state is most stable at refrigerated temperatures and neutral pH. Solid-state stability under accelerated conditions indicates potential degradation over time, suggesting that storage in controlled environments is necessary. These findings will inform the development of a stable and bioavailable drug product.

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